2-chloro-4-nitro-N-(pyridin-4-yl)benzamide
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Overview
Description
2-chloro-4-nitro-N-(pyridin-4-yl)benzamide is a chemical compound with the molecular formula C12H8ClN3O3 It is characterized by the presence of a chloro group, a nitro group, and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(pyridin-4-yl)benzamide typically involves the nitration of pyridine followed by chlorination. The process begins with the reaction of pyridine with nitric acid to form nitropyridine. This intermediate is then reacted with thionyl chloride to produce 2-chloro-4-nitropyridine . The final step involves the coupling of 2-chloro-4-nitropyridine with benzamide under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
Substitution: Derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-amino-4-nitro-N-(pyridin-4-yl)benzamide.
Oxidation: Oxidized products at the pyridinyl group.
Scientific Research Applications
2-chloro-4-nitro-N-(pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitropyridine: Shares the chloro and nitro groups but lacks the benzamide moiety.
2-chloro-5-nitro-N-(pyridin-4-yl)benzamide: Similar structure with a different position of the nitro group.
2-chloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Contains a cyclopropane ring instead of the nitro group.
Uniqueness
2-chloro-4-nitro-N-(pyridin-4-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a chloro group, nitro group, and pyridinyl group attached to a benzamide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3/c13-11-7-9(16(18)19)1-2-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWNJPXDHCKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49670488 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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